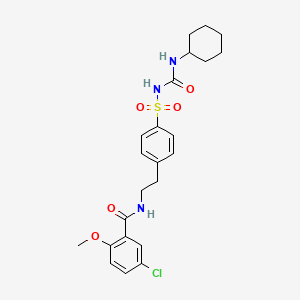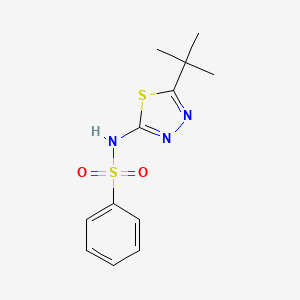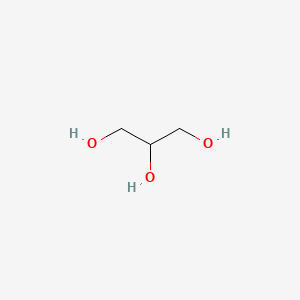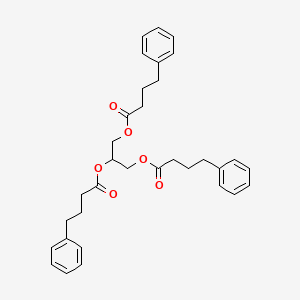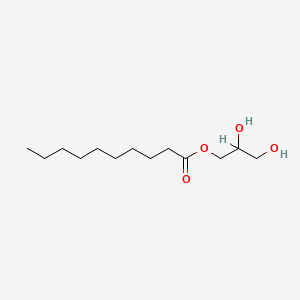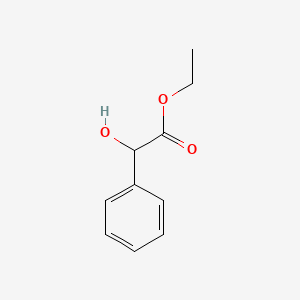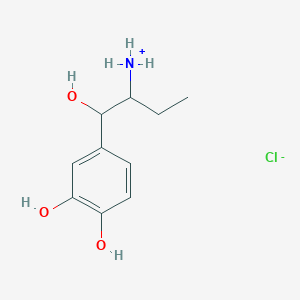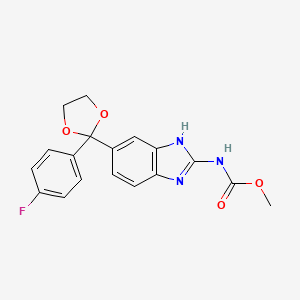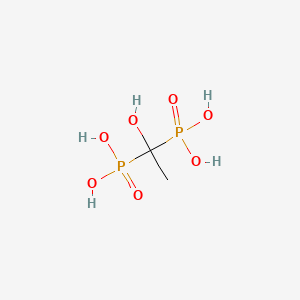
Imiloxan
Übersicht
Beschreibung
Synthesis Analysis
The imidazole portion of Imiloxan is prepared by the reaction of an imidate with the diethyl acetal of aminoacetaldehyde . N-Alkylation of the imidazole with ethyl iodide gives Imiloxan .
Molecular Structure Analysis
Imiloxan has a molecular formula of C14H16N2O2 . Its molecular weight is 244.294 g/mol . The IUPAC name for Imiloxan is (RS)-2-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1-ethylimidazole .
Chemical Reactions Analysis
Imiloxan’s in vitro metabolism reveals unstable and reactive metabolites . This makes it a useful test molecule for defining the relationship between liver covalent binding and idiosyncratic toxicity .
Physical And Chemical Properties Analysis
Imiloxan is a white solid . It has a solubility of 28.07mg/ml in water . The compound should be stored in a desiccated state at room temperature .
Wissenschaftliche Forschungsanwendungen
Selective α2B Adrenergic Receptor Antagonism
Imiloxan acts as a selective antagonist for the α2B adrenergic receptor. This specificity allows researchers to study the distinct actions of different α2 adrenergic subtypes .
Drug Metabolism Studies
Human and rat liver microsomes convert Imiloxan into various metabolites, many of which are unstable or reactive. This makes Imiloxan a useful molecule for studying drug metabolism and the relationship between liver covalent binding and idiosyncratic toxicity .
Protein Covalent Binding Assays
Due to its high protein covalent binding in microsomal assays, Imiloxan is used to define the relationship between liver covalent binding and drug-induced liver injury .
Idiosyncratic Toxicity Research
Imiloxan’s metabolism can lead to high protein covalent binding, which is associated with idiosyncratic toxicity. This property is utilized in research to understand and predict drug-induced toxicities .
Pharmacokinetic Profiling
The metabolism of Imiloxan by liver microsomes can be studied using modern analytical methods, aiding in pharmacokinetic profiling of the compound .
Analytical Method Development
The complex metabolism of Imiloxan challenges researchers to develop and refine modern analytical methods for drug metabolism studies .
Wirkmechanismus
Target of Action
Imiloxan is a drug used in scientific research and acts as a selective antagonist for the α2B adrenergic receptor . The α2B adrenergic receptor is one of the three subtypes of α2 adrenergic receptors, which are part of the G protein-coupled receptor superfamily . These receptors play a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .
Mode of Action
As an antagonist, Imiloxan binds to the α2B adrenergic receptor, preventing the normal ligands (such as norepinephrine) from binding to these receptors . This inhibits the normal function of the receptors, which is to mediate the inhibitory effect of norepinephrine on the release of neurotransmitters . Therefore, Imiloxan can increase the release of neurotransmitters by blocking the inhibitory effect of norepinephrine .
Biochemical Pathways
It is known that α2 adrenergic receptors are involved in various physiological processes, including the regulation of neurotransmitter release, insulin secretion, and smooth muscle contraction . By antagonizing the α2B adrenergic receptor, Imiloxan may affect these processes.
Result of Action
The molecular and cellular effects of Imiloxan’s action are primarily related to its antagonistic effect on the α2B adrenergic receptor . By blocking this receptor, Imiloxan can modulate the release of neurotransmitters, potentially affecting various physiological processes regulated by these neurotransmitters .
Zukünftige Richtungen
While the development of Imiloxan was discontinued due to hypersensitivity reactions during Phase 1 clinical trials , it continues to be used in scientific research . Its ability to act as a selective antagonist for the α2B adrenoceptor and its unique metabolic properties make it a valuable tool in pharmacological research .
Eigenschaften
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-ethylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-2-16-8-7-15-14(16)9-11-10-17-12-5-3-4-6-13(12)18-11/h3-8,11H,2,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXABARREKCJULM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CC2COC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045162 | |
| Record name | Imiloxan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Imiloxan | |
CAS RN |
81167-16-0 | |
| Record name | Imiloxan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81167-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imiloxan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081167160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imiloxan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IMILOXAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ56PS1DWK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Imiloxan is an antagonist of α2-adrenoceptors. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
A: By blocking α2-adrenoceptors, imiloxan prevents the binding of agonists like norepinephrine. This can lead to various effects depending on the location and subtype of the α2-adrenoceptor involved. For example, blocking presynaptic α2-autoreceptors can enhance the release of norepinephrine. [, , , , , , , ]
A: While early research identified imiloxan as a selective α2B-adrenoceptor antagonist, later studies revealed that it interacts with other subtypes, particularly α2A-adrenoceptors, with varying affinities depending on the tissue and species. [, , , , , , , , , , , , , , , , , , ]
A: The molecular formula of imiloxan hydrochloride is C14H17N3O2 • HCl. Its molecular weight is 295.76 g/mol. []
A: While specific spectroscopic data is not provided in the provided research, conformational studies using AM1 and PM3 semiempirical molecular orbital methods have been conducted on imiloxan and its cation. []
ANone: The provided research focuses on imiloxan's pharmacological properties as an α2-adrenoceptor antagonist and doesn't offer insights into its material compatibility, stability under various conditions, or catalytic properties.
ANone: The provided research primarily focuses on the pharmacological characterization of imiloxan and doesn't delve into the SAR of the compound or the impact of specific structural modifications on its activity, potency, or selectivity.
A: The research primarily focuses on the pharmacological characterization of imiloxan. While one study mentions the instability and reactivity of some imiloxan metabolites in microsomal assays, it doesn't elaborate on the compound's inherent stability or strategies for its formulation. []
ANone: The provided research focuses on the pharmacological properties and doesn't provide information on SHE regulations related to imiloxan.
A: Research on healthy male volunteers indicates that after oral administration, imiloxan is rapidly absorbed and excreted primarily in urine within 24 hours. The main metabolic pathways involve oxidation of the benzodioxane and imidazoyl moieties, followed by conjugation with glucuronic acid and sulfate. []
A: Although not directly addressed in the provided research, one study using microsomal assays showed high protein covalent binding of imiloxan, suggesting potential for significant protein binding in vivo. []
ANone: The provided research primarily focuses on characterizing imiloxan's interactions with α2-adrenoceptors and doesn't address potential resistance mechanisms or cross-resistance with other compounds.
A: While one study mentions that imiloxan dosing led to hypersensitivity reactions in Phase 1 clinical trials, leading to discontinuation of its development, no further details are provided about the nature or severity of these reactions. []
ANone: The provided research primarily focuses on imiloxan's interaction with α2-adrenoceptors and doesn't provide information on these aspects.
ANone: The provided research primarily focuses on imiloxan's interaction with α2-adrenoceptors and doesn't provide information on these aspects.
ANone: The provided research primarily focuses on imiloxan's pharmacological characterization and doesn't offer comparisons to alternative compounds or potential substitutes.
ANone: The provided research primarily focuses on imiloxan's pharmacological characterization and doesn't provide information on these aspects.
A: Imiloxan was developed as an α2-adrenoceptor antagonist for depression in the 1980s. []
A: Hypersensitivity reactions observed in Phase 1 clinical trials led to the discontinuation of imiloxan's development. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

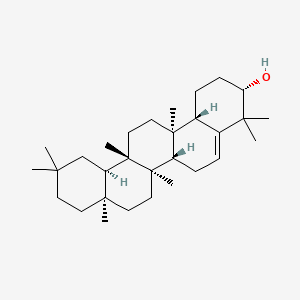
![Ethyl 2-(2-(4-(furan-2-carbonyl)piperazin-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B1671677.png)
